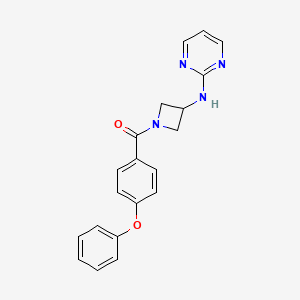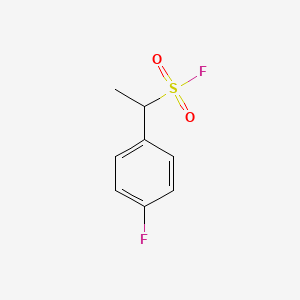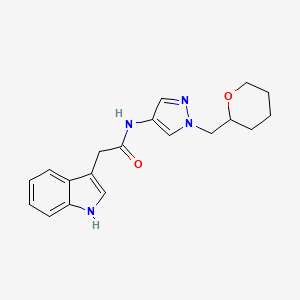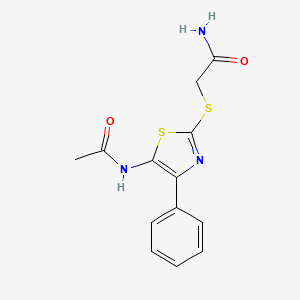![molecular formula C13H17NO2 B2789637 1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-one CAS No. 92040-34-1](/img/structure/B2789637.png)
1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-one” is a chemical compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is of interest to medicinal chemists due to the potential to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-one” was solved using the SHELXT-2014 program, and the non-hydrogen atoms were refined anisotropically with SHELXL-2018/3 using full-matrix least-squares procedures based on F2 .Physical And Chemical Properties Analysis
The compound “1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-one” has a molecular weight of 219.28 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The pyrrolidine scaffold, which includes compounds like 1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-one, has been investigated for its antimicrobial properties. Research suggests that the presence of the pyrrolidine ring can enhance the antibacterial activity of molecules. For instance, variations in the N′-substituents of the pyrrolidine ring have shown different levels of antibacterial efficacy .
Anticancer Activity
Pyrrolidine derivatives are also explored for their potential in cancer treatment. The structural diversity offered by the pyrrolidine ring allows for the development of novel compounds with selective cytotoxicity against cancer cells. The non-planarity and stereochemistry of the pyrrolidine ring contribute to the binding affinity and selectivity towards cancer targets .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrrolidine derivatives make them valuable in the design of new therapeutic agents. The pyrrolidine ring’s ability to modulate physicochemical parameters can lead to compounds with improved drug-like properties and efficacy in treating inflammatory conditions .
Antidepressant Activity
Compounds featuring the pyrrolidine ring have been studied for their antidepressant effects. The versatility of the pyrrolidine scaffold allows for the synthesis of compounds that can interact with neurological targets and potentially offer new treatments for depression .
HIV Inhibitor Potential
The tautomeric structure of pyrrolidine derivatives, including 1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-one, has been examined for its potential as an HIV integrase inhibitor. This application is particularly significant as it could lead to the development of new drugs in the fight against HIV.
Drug Design and Stereochemistry
The stereogenicity of the pyrrolidine ring is a critical feature in drug design. The spatial orientation of substituents on the pyrrolidine ring can result in different biological profiles of drug candidates, influencing their binding mode to enantioselective proteins. This aspect is crucial for the development of drugs with specific target selectivity .
Direcciones Futuras
The future directions for the study of “1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-one” and similar compounds lie in the design of new pyrrolidine compounds with different biological profiles . The influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds are areas of ongoing research .
Propiedades
IUPAC Name |
1-[4-hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(15)11-4-5-13(16)12(8-11)9-14-6-2-3-7-14/h4-5,8,16H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJUMKYUGLNQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide](/img/structure/B2789555.png)

![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cinnamamide](/img/structure/B2789557.png)



![N-(benzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2789567.png)


![6-[(3-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2789570.png)

![3-(1-(2-phenoxypropanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2789573.png)
![2-(2-((4-Fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2789576.png)
![N-[1-[1-(2-Ethylsulfanylbenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2789577.png)